Diethylene glycol
Overview
Description
Scientific Research Applications
Diethylene glycol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in the preparation of biological samples and as a cryoprotectant.
Medicine: Utilized in pharmaceutical formulations and as a solvent for drug delivery.
Industry: Applied in the production of polyurethanes, polyesters, and as a high-temperature lubricant.
Mechanism of Action
Target of Action
DI(Hydroxyethyl)ether, also known as PEG , is a non-polymer compound . It is often used in the field of structural biology, particularly in protein crystallography . The primary targets of DI(Hydroxyethyl)ether are proteins, where it acts as a cryoprotectant and helps in the formation of protein crystals .
Mode of Action
The mode of action of DI(Hydroxyethyl)ether involves its interaction with proteins. It forms hydrogen bonds with the protein, stabilizing its structure and facilitating the formation of protein crystals . This interaction also helps in the protection of proteins during the process of cryopreservation .
Biochemical Pathways
Its role in protein crystallography can indirectly influence the study of various biochemical pathways, as it aids in the determination of protein structures .
Pharmacokinetics
Its properties as a cryoprotectant suggest that it may have a high degree of stability under low-temperature conditions .
Result of Action
The primary result of DI(Hydroxyethyl)ether’s action is the formation and stabilization of protein crystals . This facilitates the study of protein structures and functions, contributing to our understanding of various biological processes and diseases.
Action Environment
The action of DI(Hydroxyethyl)ether is highly dependent on the environmental conditions. It is most effective under low-temperature conditions, where it acts as a cryoprotectant . Additionally, its efficacy may be influenced by factors such as the concentration of the compound and the properties of the target protein .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
DI(Hydroxyethyl)ether plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Cellular Effects
It is known that it is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Molecular Mechanism
It has been found in complex with other molecules in protein structures, suggesting it may have binding interactions with biomolecules .
Metabolic Pathways
DI(Hydroxyethyl)ether is not a naturally occurring metabolite and does not participate in metabolic pathways in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylene glycol can be synthesized through the reaction of ethylene oxide with water or ethylene glycol under acidic or basic conditions . The reaction typically involves the following steps:
- Ethylene oxide reacts with water to form ethylene glycol.
- Ethylene glycol further reacts with ethylene oxide to produce this compound.
Industrial Production Methods
In industrial settings, this compound is produced by the hydration of ethylene oxide in the presence of a catalyst, such as sulfuric acid or a base like sodium hydroxide . The reaction is carried out at elevated temperatures and pressures to ensure high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethylene glycol undergoes various chemical reactions, including:
Esterification: Reacts with anhydrides to form esters.
Etherification: Reacts with alkyl sulfates or halogenated hydrocarbons to form ethers.
Acidic Cleavage: Cleaved by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) to form alcohols and alkyl halides.
Common Reagents and Conditions
Esterification: Anhydrides and acidic catalysts.
Etherification: Alkyl sulfates or halogenated hydrocarbons.
Acidic Cleavage: Strong acids such as HBr or HI.
Major Products
Esterification: Produces esters.
Etherification: Produces ethers.
Acidic Cleavage: Produces alcohols and alkyl halides.
Comparison with Similar Compounds
Similar Compounds
Ethylene glycol: Similar in structure but with only one hydroxyl group.
Triethylene glycol: Contains an additional ethylene glycol unit.
Propylene glycol: Similar in function but with a different molecular structure.
Uniqueness
Diethylene glycol is unique due to its combination of two hydroxyl groups and an ether linkage, which provides it with distinct chemical properties such as high solubility in water and the ability to participate in various chemical reactions .
Properties
IUPAC Name |
2-(2-hydroxyethoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3/c5-1-3-7-4-2-6/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHSVFCYNBDYFN-UHFFFAOYSA-N | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCO)O | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C4H10O3, Array | |
Record name | DIETHYLENE GLYCOL | |
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Record name | diethylene glycol | |
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Related CAS |
31290-76-3 | |
Record name | Ethanol, 2,2′-oxybis-, homopolymer | |
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DSSTOX Substance ID |
DTXSID8020462 | |
Record name | Diethylene glycol | |
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Molecular Weight |
106.12 g/mol | |
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Physical Description |
Diethylene glycol appears as a colorless liquid. Denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Liquid; NKRA; Other Solid; Pellets or Large Crystals, Very hygroscopic, colorless liquid; [Hawley], ODOURLESS COLOURLESS VISCOUS HYGROSCOPIC LIQUID. | |
Record name | DIETHYLENE GLYCOL | |
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Boiling Point |
473 °F at 760 mmHg (NTP, 1992), 245.8 °C, 245 °C | |
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Flash Point |
290 °F (NTP, 1992), 124 °C, 280 to 290 °F (open cup) /from table/, 124 °C c.c. | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Immiscible with toluene, petroleum, linseed or castor oil, Soluble in chloroform, Soluble in ethanol, ethyl ether, Miscible with alcohol, ether, acetone, ethylene glycol; practically insoluble in benzene, carbon tetrachloride, Solubility in water: miscible | |
Record name | DIETHYLENE GLYCOL | |
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Density |
1.118 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1197 g/cu cm at 15 °C, Relative density (water = 1): 1.12 | |
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Vapor Density |
3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7 | |
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Vapor Pressure |
less than 0.01 mmHg at 68 °F ; 0.01 mmHg at 86 °F (NTP, 1992), 0.0057 [mmHg], VP: 1 mm Hg at 91.8 °C, 5.7X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 2.7 | |
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Impurities |
Acidity (as acetic acid, max) O.005%, water (max) 0.2%, ash (max) 0.005 g/10 mL | |
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Color/Form |
Colorless syrupy liquid | |
CAS No. |
111-46-6, 25322-68-3 | |
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Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethylene glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-oxydiethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.521 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYLENE GLYCOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61BR964293 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DIETHYLENE GLYCOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIETHYLENE GLYCOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
14 °F (NTP, 1992), -10.4 °C, -6.5 °C | |
Record name | DIETHYLENE GLYCOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8537 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIETHYLENE GLYCOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/69 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIETHYLENE GLYCOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0619 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.